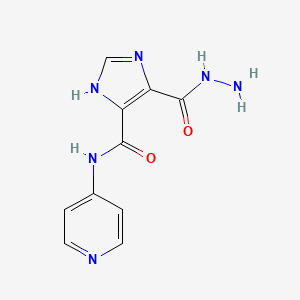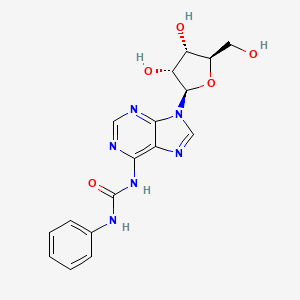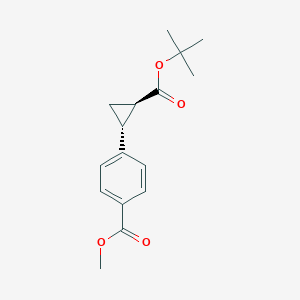
Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate is an organic compound with the molecular formula C16H20O4. It is a derivative of benzoic acid and contains a cyclopropyl group, which is protected by a tert-butoxycarbonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate typically involves the following steps:
Preparation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Protection of the Cyclopropyl Group: The cyclopropyl group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 4-(trans-2-(tert-butoxycarbonyl)cyclopropyl)benzoate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents.
This compound: Contains a different protecting group.
This compound: Lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl 4-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]benzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-15(18)13-9-12(13)10-5-7-11(8-6-10)14(17)19-4/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
Clé InChI |
DPWRROUPJKRSOY-QWHCGFSZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)

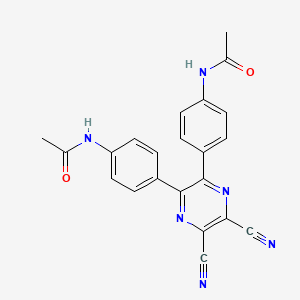
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
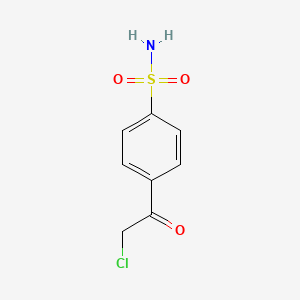
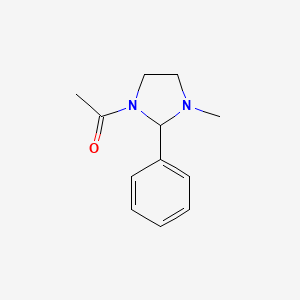

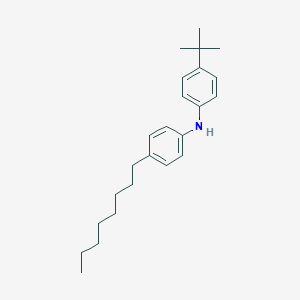
![Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B12937562.png)
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)

